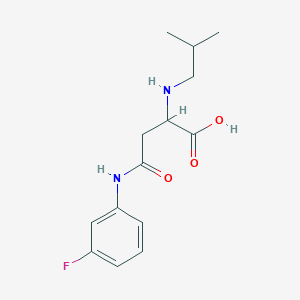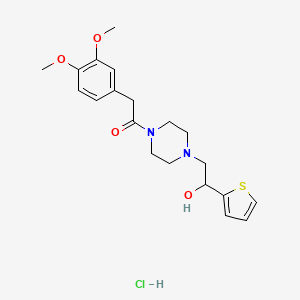![molecular formula C27H29ClN4O2S B2451787 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 403728-68-7](/img/no-structure.png)
7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C27H29ClN4O2S and its molecular weight is 509.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Quinazoline and Piperazine Derivatives in Drug Synthesis
- Chemical Transformations and Synthesis : Research focused on the chemical transformations of quinazolinones, including reactions with nucleophiles like piperazine, underlines the synthetic versatility of quinazoline derivatives. These transformations enable the production of compounds with potential biological activities (Markosyan et al., 2018).
- Intermediate for Antihypertensive Drugs : Piperazine derivatives have been highlighted as key intermediates in the synthesis of anti-hypertensive drugs like Doxazosin, showcasing the role of piperazine-containing quinazoline derivatives in medicinal chemistry (Ramesh et al., 2006).
- Antitumor Agents : Quinazoline derivatives containing piperazine moieties have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines, indicating their potential as antitumor agents (Li et al., 2020).
- Anticancer Activities : Novel quinazoline derivatives have been explored for their anticancer properties, with certain compounds displaying effectiveness across a range of cancers, underscoring the therapeutic potential of these chemical structures in cancer treatment (Solomon et al., 2019).
Antimicrobial Applications
- Antimicrobial Studies : Amide derivatives of quinolone have been studied for their antibacterial activity, demonstrating the antimicrobial potential of quinazoline-piperazine compounds (Patel et al., 2007).
Enzyme Inhibition and Biological Activities
- Anti-Monoamine Oxidase and Antitumor Activity : Synthesized derivatives of 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones exhibited significant anti-monoamine oxidase and antitumor activities, revealing the bioactive capabilities of these compounds (Markosyan et al., 2015).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 7-chloro-4-(3-chlorophenyl)piperazine-1-carbonyl chloride with 3-(2-(cyclohexen-1-yl)ethyl)-2-sulfanylidene-1H-quinazolin-4-one in the presence of a base to form the desired product.", "Starting Materials": [ "7-chloro-4-(3-chlorophenyl)piperazine-1-carbonyl chloride", "3-(2-(cyclohexen-1-yl)ethyl)-2-sulfanylidene-1H-quinazolin-4-one", "Base (e.g. triethylamine, sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 7-chloro-4-(3-chlorophenyl)piperazine-1-carbonyl chloride and 3-(2-(cyclohexen-1-yl)ethyl)-2-sulfanylidene-1H-quinazolin-4-one in a suitable solvent (e.g. dichloromethane, tetrahydrofuran).", "Step 2: Add a base (e.g. triethylamine, sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Isolate the product by filtration or extraction with a suitable solvent (e.g. ethyl acetate).", "Step 4: Purify the product by recrystallization or chromatography (e.g. flash chromatography)." ] } | |
CAS RN |
403728-68-7 |
Molecular Formula |
C27H29ClN4O2S |
Molecular Weight |
509.07 |
IUPAC Name |
7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C27H29ClN4O2S/c28-21-7-4-8-22(18-21)30-13-15-31(16-14-30)25(33)20-9-10-23-24(17-20)29-27(35)32(26(23)34)12-11-19-5-2-1-3-6-19/h4-5,7-10,17-18H,1-3,6,11-16H2,(H,29,35) |
InChI Key |
LXKCRBSPZCIUAX-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)NC2=S |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(benzylthio)-7-bromo-9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2451705.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide](/img/structure/B2451709.png)
![Methyl 3-[[2-(dimethylamino)acetyl]amino]propanoate](/img/structure/B2451711.png)
![2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2451712.png)




![N-benzyl-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2451719.png)
![(5-Bromopyridin-3-yl)-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B2451720.png)
![tert-Butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B2451721.png)
